molecular formula C37H40N2O6 B1672052 Fangchinoline CAS No. 33889-68-8

Fangchinoline

Cat. No.: B1672052
CAS No.: 33889-68-8
M. Wt: 608.7 g/mol
InChI Key: IIQSJHUEZBTSAT-URLMMPGGSA-N
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Description

Thaligine is a bisbenzylisoquinoline alkaloid derived from the plant Thalictrum polygamum, which belongs to the Ranunculaceae family . This compound has garnered interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thaligine can be extracted from the roots and stems of Thalictrum polygamum. The extraction process involves the use of organic solvents followed by purification steps such as chromatography .

Industrial Production Methods: While there is limited information on the large-scale industrial production of Thaligine, the extraction from natural sources remains the primary method. Advances in synthetic chemistry may eventually provide more efficient routes for its production.

Chemical Reactions Analysis

Types of Reactions: Thaligine undergoes various chemical reactions, including:

    Oxidation: Thaligine can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Thaligine can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce simpler alkaloid structures.

Scientific Research Applications

Thaligine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Thaligine involves its interaction with various molecular targets. It exhibits antimicrobial activity by interfering with bacterial cell wall synthesis and hypotensive effects by modulating blood pressure-regulating pathways . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

  • Thalphenine
  • Thalphenine methine
  • N-methylpalaudine

These compounds share structural similarities but differ in their specific biological effects and applications.

Biological Activity

Fangchinoline, a compound derived from the traditional Chinese medicinal herb Stephania tetrandra, has garnered significant attention for its diverse biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

Overview of this compound

This compound is classified as a bisbenzylisoquinoline alkaloid. Its pharmacological properties have been extensively studied, revealing a range of activities including antitumor , anti-inflammatory , and immunomodulatory effects . The compound has shown promise in inhibiting the growth and metastasis of various cancer types, including melanoma, prostate, breast, and liver cancers.

  • Induction of Apoptosis :
    This compound promotes apoptosis in cancer cells through various pathways. For instance, it downregulates anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax, leading to increased apoptosis in melanoma cells (A375 and A875) after 24 hours of treatment .
  • Cell Cycle Arrest :
    This compound induces cell cycle arrest at the G0/G1 phase in several cancer cell lines, including lung adenocarcinoma (SPC-A-1) and prostate cancer (PC3). This effect is associated with the inhibition of cyclin D and proliferating cell nuclear antigen expression .
  • Autophagic Cell Death :
    In hepatoma cell lines (HepG2 and PLC/PRF/5), this compound has been shown to trigger autophagy as an alternative mode of cell death. This process is mediated by p53 signaling and involves the activation of autophagy-related genes .
  • Inhibition of Metastasis :
    This compound suppresses the metastatic potential of tumor cells by inhibiting pathways involved in cell migration and invasion. It has been reported to significantly reduce the invasion of melanoma cells through extracellular matrix components .

In Vitro Studies

A variety of studies have demonstrated this compound's efficacy against different cancer cell lines:

  • Melanoma : this compound inhibited growth and induced apoptosis in melanoma cells (A375) through modulation of FAK phosphorylation .
  • Prostate Cancer : In PC3 cells, this compound led to increased expression of p27 and inhibited cyclin-regulated pathways, resulting in G1/S phase arrest .
  • Liver Cancer : Treatment with this compound resulted in a dose-dependent reduction in viability in HepG2 cells, with an IC50 value around 5 µM .

In Vivo Studies

This compound has also been evaluated for its anti-cancer effects in animal models:

  • In studies involving rat models, this compound demonstrated protective effects against liver toxicity while exhibiting significant antitumor activity .
  • Combination therapies involving this compound and cisplatin have shown enhanced efficacy against conjunctival melanoma by downregulating DNA repair factors such as BRCA1 and RAD51, increasing sensitivity to chemotherapy .

Data Table: Summary of Biological Activities

Cancer Type Effect Observed Mechanism Reference
MelanomaGrowth inhibitionInduction of apoptosis
Prostate CancerCell cycle arrestUpregulation of p27, inhibition of cyclins
Liver CancerInduction of autophagyActivation via p53/sestrin2/AMPK pathway
Bladder CancerIncreased apoptosisUpregulation of caspase-3
Conjunctival MelanomaEnhanced sensitivity to cisplatinDownregulation of DNA repair factors

Case Studies

  • Case Study on Melanoma Treatment :
    A study demonstrated that this compound significantly inhibited the proliferation and invasion capabilities of A375 melanoma cells. The treatment led to a marked increase in apoptotic markers and decreased migration rates compared to untreated controls.
  • Combination Therapy with Cisplatin :
    Research indicated that when combined with cisplatin, this compound not only enhanced the antitumor efficacy but also reduced the required dosage of cisplatin, minimizing associated toxicity. This synergistic effect was attributed to this compound's ability to inhibit homologous recombination repair mechanisms in tumor cells .

Properties

IUPAC Name

(1S,14R)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQSJHUEZBTSAT-URLMMPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33889-68-8
Record name Fangchinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033889688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THALRUGOSINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/863BR78K9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological activities of Thalrugosine?

A1: Thalrugosine has demonstrated both hypotensive [] and antimicrobial activities []. Specifically, it has been shown to lower blood pressure in normotensive dogs [] and exhibit antimicrobial activity against Mycobacterium smegmatis at concentrations of 100 µg/mL or less []. Additionally, studies have shown cytotoxic and antimalarial activities for Thalrugosine [].

Q2: Which plant species are known to contain Thalrugosine?

A2: Thalrugosine has been isolated from various plant species, including Thalictrum lucidum [], Tiliacora funifera [], Mahonia bodinieri [], Dehaasia triandra [], Stephania sasakii [], Cyclea barbata [], and Stephania sutchuenensis [].

Q3: What is the chemical structure of Thalrugosine?

A3: Thalrugosine is a bisbenzylisoquinoline alkaloid. Its structure consists of two benzylisoquinoline units connected through a diphenyl ether linkage. While its exact stereochemistry is detailed in the literature, it's important to note that Thalrugosine exists as a specific enantiomer (+)-thalrugosine [], which plays a crucial role in its biological activity.

Q4: Are there any studies on the conformational analysis of Thalrugosine?

A4: Yes, studies have utilized computer-assisted dynamic calculations, Nuclear Overhauser Effect (NOE) difference spectroscopy (NOED), and Nuclear Overhauser Effect Spectroscopy (NOESY) analyses to determine the stable conformations of Thalrugosine []. These studies provide insights into the three-dimensional structure of the molecule, which is essential for understanding its interactions with biological targets.

Q5: What types of studies have been conducted to elucidate the structure of Thalrugosine?

A5: Researchers have employed a combination of spectroscopic techniques to determine the structure of Thalrugosine. These techniques include infrared (IR) spectroscopy, ultraviolet-visible (UV) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) [, , ]. One-dimensional (1D) and two-dimensional (2D) NMR analyses, such as Correlation Spectroscopy (COSY), Rotating frame Overhauser Effect Spectroscopy (ROESY), Heteronuclear Correlation (HETCOR), and FLOCK, have been particularly valuable in assigning 1H and 13C NMR data [].

Q6: Have there been any attempts to synthesize derivatives of Thalrugosine?

A6: While the provided research excerpts do not mention specific attempts to synthesize Thalrugosine derivatives, the isolation of closely related secobisbenzylisoquinoline alkaloids like O-methyldeoxopunjabine [] suggests that structural modifications are possible. Further research exploring the structure-activity relationship (SAR) of Thalrugosine analogs could provide valuable insights into optimizing its biological activity and developing more potent or selective derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.